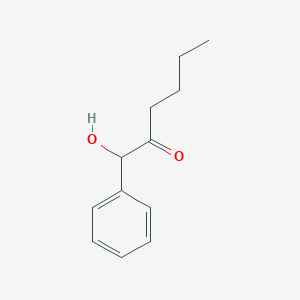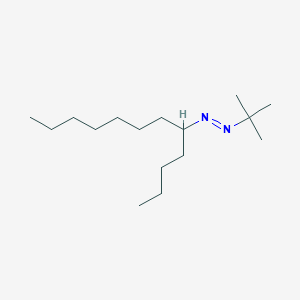
(E)-1-tert-Butyl-2-(dodecan-5-yl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-tert-Butyl-2-(dodecan-5-yl)diazene is an organic compound with the molecular formula C16H34N2 It belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-tert-Butyl-2-(dodecan-5-yl)diazene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a dodecyl-substituted diazonium salt. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and under an inert atmosphere to prevent oxidation. The reaction mixture is typically stirred at low temperatures to ensure the formation of the desired diazene compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-tert-Butyl-2-(dodecan-5-yl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diazene group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted diazenes.
Wissenschaftliche Forschungsanwendungen
(E)-1-tert-Butyl-2-(dodecan-5-yl)diazene has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other diazene derivatives.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a diagnostic tool.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (E)-1-tert-Butyl-2-(dodecan-5-yl)diazene exerts its effects involves interactions with molecular targets and pathways. The diazene group can participate in redox reactions, influencing cellular processes and signaling pathways. The tert-butyl and dodecyl groups may also contribute to the compound’s lipophilicity and ability to interact with lipid membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-tert-Butyl-2-(hexyl)diazene: Similar structure but with a shorter hexyl chain.
(E)-1-tert-Butyl-2-(octyl)diazene: Similar structure with an octyl chain.
(E)-1-tert-Butyl-2-(decyl)diazene: Similar structure with a decyl chain.
Uniqueness
(E)-1-tert-Butyl-2-(dodecan-5-yl)diazene is unique due to its longer dodecyl chain, which may impart distinct physical and chemical properties compared to its shorter-chain analogs
Eigenschaften
CAS-Nummer |
88630-99-3 |
|---|---|
Molekularformel |
C16H34N2 |
Molekulargewicht |
254.45 g/mol |
IUPAC-Name |
tert-butyl(dodecan-5-yl)diazene |
InChI |
InChI=1S/C16H34N2/c1-6-8-10-11-12-14-15(13-9-7-2)17-18-16(3,4)5/h15H,6-14H2,1-5H3 |
InChI-Schlüssel |
QQBXECHSRSPXHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CCCC)N=NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene](/img/structure/B14382935.png)
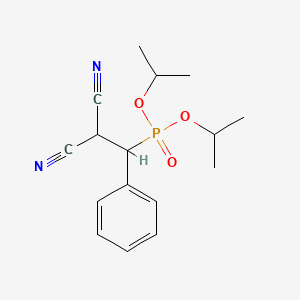
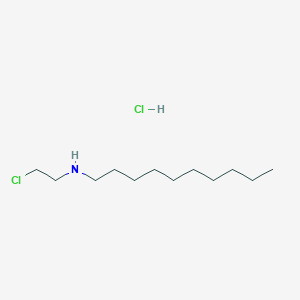

![3-[Bis(methylsulfanyl)methyl]furan](/img/structure/B14382974.png)
![2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14382982.png)
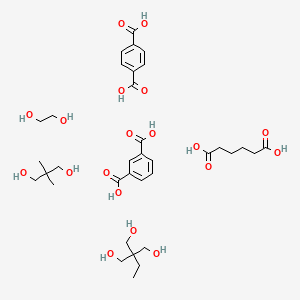
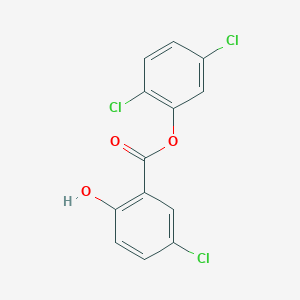
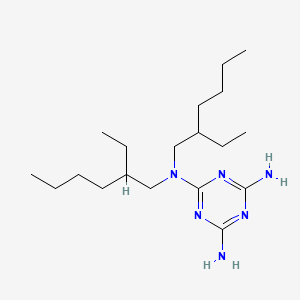
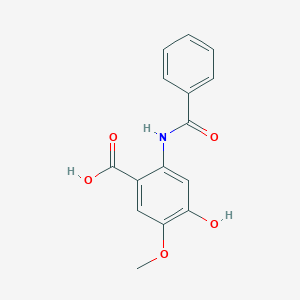
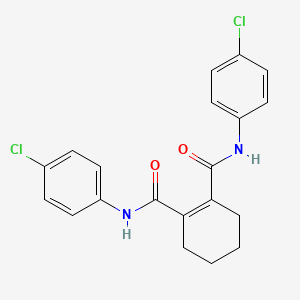
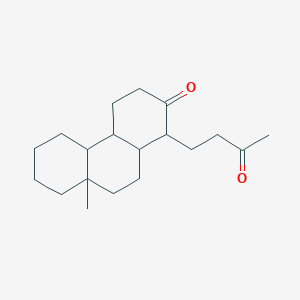
![9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene](/img/structure/B14383021.png)
